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Introduction
L-selectin (CD62L) is a crucial cell adhesion molecule expressed on the surface of most

leukocytes, playing a key role in the initial tethering and rolling of these cells on activated

endothelium during an inflammatory response. The process of L-selectin ectodomain shedding,

primarily mediated by the metalloproteinase ADAM17, is a critical regulatory mechanism that

facilitates leukocyte detachment and subsequent transmigration into tissues.[1][2]

Consequently, L-selectin shedding is widely recognized as a marker of leukocyte activation.[1]

[3] C-Reactive Protein (CRP), a well-known acute-phase inflammatory protein, and certain

peptides derived from it, have been shown to modulate inflammatory responses. Specifically,

the CRP peptide fragment 174-185 has been identified as an inducer of L-selectin shedding on

neutrophils.[4][5] This property suggests a role for CRP (174-185) in attenuating neutrophil

adhesion to the endothelium, thereby potentially limiting the inflammatory response.[4][5]

These application notes provide a detailed protocol for performing an L-selectin shedding

assay on human neutrophils stimulated with the CRP (174-185) peptide. The protocol covers

neutrophil isolation, cell stimulation, and analysis of L-selectin expression by flow cytometry.
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The shedding of L-selectin is a tightly regulated process involving several signaling pathways

that converge on the activation of sheddases, predominantly ADAM17.[1][2] While the precise

pathway initiated by CRP (174-185) is not fully elucidated, it is known to be a specific,

activation-independent action.[4][5] General inducers of L-selectin shedding often trigger

intracellular signaling cascades involving p38 MAPK and Protein Kinase C (PKC).[1]

Additionally, purinergic receptors, such as P2X7, can mediate L-selectin shedding in

lymphocytes upon stimulation with extracellular ATP, although this is less established in

neutrophils.[3][6][7] The diagram below illustrates a potential signaling cascade leading to L-

selectin shedding.
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Caption: Proposed signaling pathway for CRP (174-185)-induced L-selectin shedding.

Experimental Protocols
Isolation of Human Neutrophils from Whole Blood
This protocol is based on the principle of density gradient centrifugation to isolate neutrophils

from peripheral blood.

Materials:

Human whole blood collected in heparin-containing tubes.
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Dextran T500 solution (3% in 0.9% NaCl).

Ficoll-Paque PLUS.

Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺.

HBSS with Ca²⁺/Mg²⁺.

Red Blood Cell (RBC) Lysis Buffer.

Bovine Serum Albumin (BSA).

Sterile conical tubes (15 mL and 50 mL).

Centrifuge.

Procedure:

Collect human whole blood into tubes containing preservative-free heparin.[8]

Mix the blood with 3% Dextran solution at a 4:1 ratio (blood:Dextran).

Allow erythrocytes to sediment at room temperature for 30-45 minutes.

Carefully layer the upper leukocyte-rich plasma onto Ficoll-Paque PLUS in a 50 mL conical

tube.

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

After centrifugation, aspirate and discard the upper layers containing plasma, mononuclear

cells, and Ficoll-Paque. The pellet at the bottom contains neutrophils and contaminating

erythrocytes.

Resuspend the pellet in HBSS without Ca²⁺/Mg²⁺.

Lyse the remaining red blood cells by adding RBC Lysis Buffer and incubating for 5-10

minutes at room temperature.

Centrifuge at 250 x g for 5 minutes and discard the supernatant.
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Wash the neutrophil pellet twice with HBSS without Ca²⁺/Mg²⁺.

Resuspend the final neutrophil pellet in HBSS with Ca²⁺/Mg²⁺ and 0.5% BSA.

Determine cell viability and concentration using a hemocytometer and Trypan Blue

exclusion. The purity of the neutrophil preparation should be >95%.

L-selectin Shedding Assay
Materials:

Isolated human neutrophils.

CRP (174-185) peptide (synthetic, high purity).

Phorbol 12-myristate 13-acetate (PMA) as a positive control.

HBSS with Ca²⁺/Mg²⁺ and 0.5% BSA.

Anti-human CD62L antibody (e.g., FITC- or PE-conjugated).

Isotype control antibody.

FACS buffer (PBS with 1% BSA and 0.1% sodium azide).

Flow cytometer.

Procedure:

Adjust the concentration of isolated neutrophils to 2 x 10⁶ cells/mL in HBSS with Ca²⁺/Mg²⁺

and 0.5% BSA.

Aliquot 100 µL of the cell suspension into microfuge tubes.

Prepare a stock solution of CRP (174-185) peptide and dilute it to the desired final

concentrations (e.g., 10, 25, 50 µg/mL).

Add the CRP (174-185) peptide dilutions to the neutrophil suspensions. For a negative

control, add an equal volume of buffer. For a positive control, add PMA (e.g., 100 ng/mL).
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Incubate the cells at 37°C in a 5% CO₂ incubator for 30-45 minutes.[9][10]

Stop the reaction by placing the tubes on ice and adding 1 mL of cold FACS buffer.

Centrifuge the cells at 300 x g for 5 minutes at 4°C.

Discard the supernatant and resuspend the cell pellet in 100 µL of cold FACS buffer.

Add the fluorochrome-conjugated anti-human CD62L antibody at the manufacturer's

recommended concentration. Also, prepare a tube with the corresponding isotype control.

Incubate on ice for 30 minutes in the dark.

Wash the cells twice with 1 mL of cold FACS buffer.

Resuspend the final cell pellet in 300-500 µL of FACS buffer for flow cytometry analysis.

Acquire data on a flow cytometer, collecting at least 10,000 events in the neutrophil gate

(defined by forward and side scatter).

Analyze the data by gating on the neutrophil population and quantifying the percentage of

CD62L-positive cells and the mean fluorescence intensity (MFI).
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Caption: Workflow for the L-selectin shedding assay with CRP (174-185).
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Data Presentation
The results of the L-selectin shedding assay can be quantified by measuring the percentage of

cells that remain positive for CD62L and the Mean Fluorescence Intensity (MFI) of the positive

population. A decrease in both parameters indicates shedding of L-selectin from the cell

surface.

Treatment
Group

Concentration
(µg/mL)

Expected %
CD62L+ Cells
(Relative to
Control)

Expected MFI
(Relative to
Control)

Reference(s)

Negative Control N/A 100% 100% [8]

CRP (174-185) 10 - 50
Dose-dependent

decrease

Dose-dependent

decrease
[4],[5]

PMA 0.1
Significant

decrease (<20%)

Significant

decrease (<20%)
[8]

Note: The exact percentages will vary depending on the donor and experimental conditions.

The table provides expected trends.

Interpretation of Results
A dose-dependent decrease in the percentage of CD62L-positive neutrophils and a reduction in

the MFI upon treatment with CRP (174-185) confirms the peptide's ability to induce L-selectin

shedding.[5] This effect is expected to be less potent than that of the strong activator PMA,

which serves as a positive control for maximal shedding.[8] The lack of change in the negative

control group ensures that the shedding is due to the specific stimulant and not due to

spontaneous activation of neutrophils during the experimental procedure. These findings

support the role of specific CRP fragments in modulating neutrophil adhesion and potentially

limiting inflammatory responses.[4][5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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